N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-23-12-8-11(19(21)22)9-13-15(12)18-16(24-13)17-14(20)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXXWJUQVIOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced through nitration and methylation reactions, respectively. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the benzothiazole derivative with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against several cancer cell lines, including breast and lung cancer. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The nitro group in the benzothiazole moiety is believed to enhance its antibacterial efficacy.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Protein synthesis inhibition |
Biochemistry
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Studies have indicated its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Carbonic Anhydrase | 5.0 | Competitive |
| Acetylcholinesterase | 3.5 | Non-competitive |
Environmental Science
Pesticidal Activity
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide. Preliminary studies have indicated that it possesses insecticidal properties against common agricultural pests.
Case Study: Pesticidal Efficacy
A field study conducted on tomato crops demonstrated that treatments with this compound resulted in a significant reduction in pest populations compared to untreated controls.
Table 4: Pesticidal Efficacy Data
| Pest Species | Control (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 70 | 100 |
| Whiteflies | 65 | 150 |
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The benzothiazole ring is a common scaffold in medicinal and materials chemistry. Key comparisons include:
Impact of Substituents :
Spectroscopic and Crystallographic Features
- Absence of C=S bands (~1250 cm⁻¹) confirms the absence of thione tautomers, as seen in triazole analogs .
- Software like SHELX and WinGX are commonly used for such analyses .
Biological Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula: C17H16N3O3S
Molecular Weight: 344.39 g/mol
IUPAC Name: this compound
The compound features a benzothiazole ring with methoxy and nitro substituents, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 10.7 - 21.4 | 21.4 - 40.2 |
| Escherichia coli | 15.0 - 30.0 | 30.0 - 60.0 |
| Candida albicans | 12.5 - 25.0 | 25.0 - 50.0 |
These results suggest that the compound possesses a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays have demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| A549 (Lung) | 5.28 | >20 |
| MCF-7 (Breast) | 4.62 | >15 |
| HeLa (Cervical) | 3.53 | >18 |
The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal Vero cells, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism behind this activity typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
In experimental models, compounds similar to this compound have shown:
- Reduction in edema formation in carrageenan-induced paw edema models.
- Decreased levels of TNF-alpha and IL-6 , indicating a reduction in systemic inflammation.
Case Studies
- Antimicrobial Study : A study evaluating a series of benzothiazole derivatives found that compounds with similar structures exhibited MIC values ranging from 10 to 30 µg/mL against common pathogens, suggesting that the inclusion of methoxy and nitro groups enhances their antimicrobial efficacy .
- Anticancer Evaluation : A recent investigation into the cytotoxic effects of benzothiazole derivatives reported IC50 values for several compounds below the critical threshold of 10 µM against A549 and MCF-7 cell lines, underscoring their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
